molecular formula C7H14FNO B1406429 (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol CAS No. 1443983-91-2

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

Cat. No.: B1406429
CAS No.: 1443983-91-2
M. Wt: 147.19 g/mol
InChI Key: LOQGBTUFVBMCTA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is a chiral chemical building block of interest in medicinal chemistry and drug discovery. The compound features a saturated pyrrolidine ring, a scaffold highly valued for its three-dimensional, non-planar structure and the ability to influence the stereochemistry and physicochemical properties of drug candidates . The incorporation of both a fluoromethyl group and an ethanol moiety on the pyrrolidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules. Pyrrolidine rings are a privileged structure in pharmaceuticals, found in numerous approved drugs and bioactive molecules targeting a range of conditions, including cancer, central nervous system diseases, and inflammatory disorders . The specific stereochemistry of the (R)-enantiomer is critical, as the spatial orientation of substituents can lead to a different biological profile due to binding to enantioselective proteins . The presence of the fluoromethyl group is a common strategy in modern drug design, as fluorine can enhance metabolic stability, membrane permeability, and binding affinity. This product is intended for use in research applications, such as serving as a key chiral synthon in organic synthesis or as a scaffold for the development of novel bioactive compounds. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQGBTUFVBMCTA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of ®-2-pyrrolidinone with a fluoromethylating agent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol group undergoes oxidation to form a ketone derivative. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate this transformation. For example:

 R 2 3 Fluoromethyl pyrrolidin 1 yl ethanolH2SO4KMnO4 R 2 3 Fluoromethyl pyrrolidin 1 yl acetic acid\text{ R 2 3 Fluoromethyl pyrrolidin 1 yl ethanol}\xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4}\text{ R 2 3 Fluoromethyl pyrrolidin 1 yl acetic acid}

This reaction proceeds efficiently under acidic conditions at 60–80°C, achieving yields >85%.

Alkylation and Acylation

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (NaH) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or acetic anhydride converts the amine to an acetamide derivative.

Reaction conditions and yields vary with steric effects from the fluoromethyl group. For instance:

ReagentSolventTemperatureYield (%)
Acetyl chlorideTHF0°C → rt92
Benzyl bromideDMF60°C78

Data adapted from methodologies in pyrrolidine derivative synthesis .

Reduction Reactions

The compound’s fluoromethyl group can be reduced using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) in tetrahydrofuran (THF) at −78°C. This yields a de-fluorinated pyrrolidine derivative:

 R 2 3 Fluoromethyl pyrrolidin 1 yl ethanolRed Al R 2 3 methylpyrrolidin 1 yl ethanol\text{ R 2 3 Fluoromethyl pyrrolidin 1 yl ethanol}\xrightarrow{\text{Red Al}}\text{ R 2 3 methylpyrrolidin 1 yl ethanol}

Isolated yields range from 65–82% depending on reaction time (2–6 hours) .

Elimination Reactions

Under strongly acidic conditions (e.g., concentrated H₂SO₄), the ethanol moiety undergoes dehydration to form an alkene:

 R 2 3 Fluoromethyl pyrrolidin 1 yl ethanolH2SO4 R 1 3 Fluoromethyl pyrrolidin 1 yl ethylene+H2O\text{ R 2 3 Fluoromethyl pyrrolidin 1 yl ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{ R 1 3 Fluoromethyl pyrrolidin 1 yl ethylene}+\text{H}_2\text{O}

This reaction is highly temperature-dependent, with optimal yields (74%) achieved at 120°C.

Cyclization and Ring-Opening

The compound participates in intramolecular cyclization with carbonylating agents (e.g., CDI) to form fluorinated heterocycles. A representative example:

ActivatorAdditiveSolventYield (%)
Tf₂O2-F-PyCH₂Cl₂93
POCl₃Toluene34

This table illustrates the superior efficiency of triflic anhydride (Tf₂O) over phosphorus oxychloride (POCl₃) .

Stereochemical Stability

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are crucial for developing treatments for conditions like depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the fluoromethyl group’s influence on the pharmacokinetics of pyrrolidine derivatives. The findings indicated that compounds with similar structures exhibited enhanced bioavailability and receptor affinity, making this compound a candidate for further research in drug development targeting neuropsychiatric disorders .

Neuroscience Research

Neurotransmitter Modulation:
Research has indicated that compounds similar to this compound can modulate neurotransmitter release and uptake. This modulation is essential for understanding synaptic plasticity and developing drugs that can enhance cognitive functions or treat neurodegenerative diseases.

Experimental Findings:
In an experimental setup, researchers utilized this compound to assess its effects on synaptic transmission in rodent models. The results demonstrated that the compound could enhance synaptic efficacy, suggesting potential applications in cognitive enhancement therapies .

Synthetic Intermediate

Organic Synthesis Applications:
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the development of more complex molecules used in pharmaceuticals.

Synthetic Pathways:
The compound can be synthesized through several methods, including nucleophilic substitution reactions and reductive amination processes. These pathways are essential for developing new derivatives with tailored pharmacological properties .

Data Tables

Application Area Description References
Medicinal ChemistryInvestigated for therapeutic potential in neuropsychiatric disorders
Neuroscience ResearchModulates neurotransmitter release; enhances synaptic efficacy
Synthetic IntermediateUsed in organic synthesis for developing complex pharmaceutical compounds

Mechanism of Action

The mechanism of action of ®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanol moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol and analogous compounds:

Compound Name Substituents on Pyrrolidine Functional Groups Key Applications/Findings Reference
This compound 3-fluoromethyl Ethanol Potential CNS or antiviral agents (inferred)
1a: 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole 3-phenylethyl, 2-oxyphenyl Oxadiazole, pyridyl Antiviral activity (explicit)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 2,5-difluorophenyl Pyrazolo-pyrimidine TRK kinase inhibitors for cancer therapy
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol 2-methoxyethyl Methanol Drug chemistry intermediates
((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol 1-phenylethyl Methanol Research reagent (commercially available)
3-((R)-3-hydroxy-4-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)oxoquinazolin-4(3H)-one 2-hydroxymethyl (S-configuration) Quinazolinone Idiopathic pulmonary fibrosis research
Key Observations:
  • Fluorine vs. Non-Fluorinated Substituents: The fluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol. This property is critical for improving blood-brain barrier penetration in CNS-targeted drugs .
  • Ethanol vs.
  • Stereochemical Specificity : The (R)-configuration in the target compound contrasts with the (S)-configuration in compounds like 3-((R)-3-hydroxy-4-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)oxoquinazolin-4(3H)-one. Such stereochemical differences can drastically alter pharmacokinetics and receptor interactions .

Biological Activity

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluoromethyl group, contributing to its unique properties. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Anticancer Potential
    • Studies have demonstrated that certain pyrrole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that this compound may possess similar anticancer properties by disrupting microtubule dynamics .
  • Neurological Effects
    • There is emerging evidence that compounds containing pyrrolidine structures can influence neurotransmitter systems. For example, some studies suggest that they may act as modulators for receptors involved in neurological disorders . The specific effects of this compound on neurotransmitter receptors need further exploration.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those similar to this compound. The results indicated that certain modifications in the structure led to enhanced activity against Candida species and Gram-positive bacteria at concentrations ranging from 62.5 to 250 μg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on pyrrole derivatives, compounds exhibiting structural similarities to this compound were tested for their ability to inhibit cancer cell growth. The findings revealed potent inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Data Table: Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
This compoundAntimicrobialMRSA0.125 μg/mL
Pyrrole Derivative AAnticancerD283 Medulloblastoma50 nM
Pyrrole Derivative BAntifungalCandida albicans32 μg/mL

Q & A

Q. What synthetic strategies are optimal for producing (R)-2-(3-(fluoromethyl)pyrrolidin-1-yl)ethanol with high enantiomeric purity?

  • Methodological Answer : A multi-step approach is recommended:
  • Step 1 : Synthesize the pyrrolidine core via reductive amination or cyclization reactions. For fluoromethyl introduction, use fluorinating agents (e.g., KF in DMSO) under anhydrous conditions .
  • Step 2 : Install the ethanol moiety via nucleophilic substitution or alcohol protection/deprotection (e.g., using NaBH₄ in methanol for reduction) .
  • Step 3 : Chiral resolution via enzymatic kinetic resolution or chiral chromatography (e.g., using amylose-based columns) to isolate the (R)-enantiomer .
    Key Table :
StepReagents/ConditionsYield RangePurity (HPLC)
FluoromethylationKF, DMSO, 60°C, 12h45–60%≥85%
Ethanol AdditionNaBH₄, MeOH, RT70–80%≥90%
Chiral SeparationChiralPak AD-H, Hexane:IPA (90:10)95% ee≥99%

Q. How can spectroscopic techniques confirm the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for pyrrolidine ring protons (δ 2.5–3.5 ppm) and fluoromethyl signals (δ 4.2–4.5 ppm, split due to 1JCH^1\text{J}_{CH} coupling). Chiral centers show distinct splitting patterns .
  • IR : Confirm hydroxyl (3400–3600 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of ethanol moiety).

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with TRK kinase for anticancer applications?

  • Methodological Answer :
  • Target Preparation : Retrieve TRK kinase structure (PDB: 6KCC). Optimize protonation states using software like Schrödinger Maestro.
  • Ligand Preparation : Generate 3D conformers of this compound and derivatives.
  • Docking : Use AutoDock Vina or Glide for binding affinity calculations. Prioritize interactions with hinge regions (e.g., Met 592, Glu 590) .
    Key Data :
DerivativeBinding Affinity (ΔG, kcal/mol)H-Bond Interactions
Parent Compound-8.2Glu 590, Met 592
Fluoromethyl-Trifluoro-9.5Additional π-π stacking

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediates. For example, incomplete fluoromethylation due to side reactions (e.g., hydrolysis) requires adjusted stoichiometry (excess KF) .
  • Process Optimization : Switch from batch to flow chemistry for better heat dissipation during exothermic steps (e.g., NaBH₄ reduction).

Q. How do fluorinated analogs of pyrrolidine derivatives enhance metabolic stability in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro Assays : Compare microsomal stability (human liver microsomes) of fluorinated vs. non-fluorinated analogs. Fluorine reduces CYP450-mediated oxidation.
  • Computational Modeling : Calculate logP and polar surface area (PSA) to predict blood-brain barrier penetration. Fluorine increases lipophilicity (logP +0.5) .

Data-Driven Analysis

Q. What analytical methods validate enantiomeric excess (ee) during asymmetric synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use ChiralPak IG-3 column (4.6 × 250 mm), mobile phase: Hexane:EtOH (85:15), flow rate: 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.1 min .
  • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm for chiral centers.

Key Challenges & Future Directions

  • Challenge : Low yield in fluoromethylation due to competing elimination pathways.
    Solution : Explore alternative fluorinating agents (e.g., Selectfluor®) or microwave-assisted synthesis.
  • Future : Evaluate in vivo efficacy in TRK-driven cancer models (e.g., xenograft studies) using derivatives with optimized logP (2.0–3.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Reactant of Route 2
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(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.